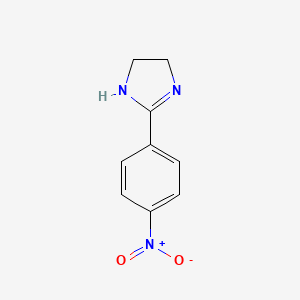

![molecular formula C14H10N2O2 B1596352 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1027-01-6](/img/structure/B1596352.png)

2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid

Overview

Description

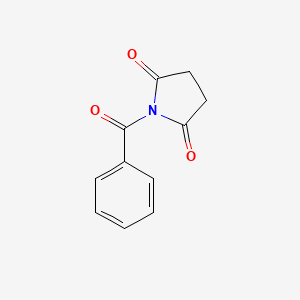

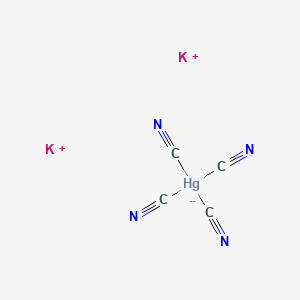

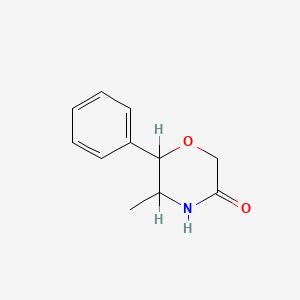

2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C14H10N2O2 . It has a molecular weight of 238.25 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) . The Canonical SMILES for this compound is C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 238.074227566 g/mol . The topological polar surface area of the compound is 54.6 Ų . The compound has a heavy atom count of 18 .Scientific Research Applications

Synthesis Techniques

- One-pot synthesis techniques have been developed for efficient production of 2-phenylimidazo[1,2-a]pyridines, demonstrating the compound's versatility in chemical synthesis. For instance, a method involving acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions highlighted the compound's potential in green chemistry due to excellent yields (Zhanggao Le, Zongbo Xie, Jian-ping Xu, 2012).

Chemical Properties and Applications

- Research on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidine derivatives has shown that these compounds can be used as biomarkers and photochemical sensors, with modifications enhancing fluorescence intensity. This application is significant for biological imaging and sensing technologies (Stephanía Velázquez-Olvera et al., 2012).

Material Science

- The synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine derivatives have been explored for the development of new materials. For example, aromatic poly(amide–imide)s based on 4-aryl-2,6-bis(4-trimellitimidophenyl) pyridines have been synthesized, showing potential applications in advanced polymer materials due to their high thermal stability and good solubility in polar aprotic solvents (Hossein Behniafar, A. Banihashemi, 2004).

Medicinal Chemistry

- In the realm of medicinal chemistry, derivatives of 2-phenylimidazo[1,2-a]pyridine have been synthesized and evaluated for various biological activities. For instance, research into phenytoin derivatives, which include structures related to 2-phenylimidazo[1,2-a]pyridine, has been conducted to assess their potential as anticonvulsant agents, indicating the compound's applicability in drug development (M. Deodhar et al., 2009).

Future Directions

properties

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKYTRJPDYJNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326335 | |

| Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027-01-6 | |

| Record name | NSC527109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)